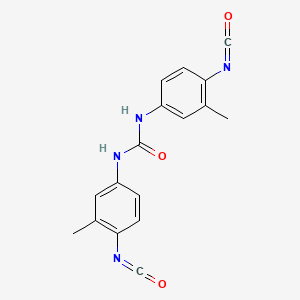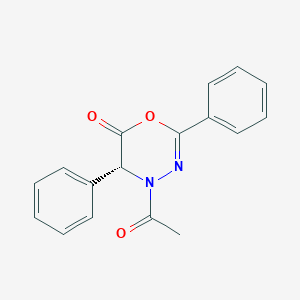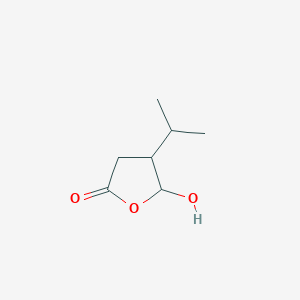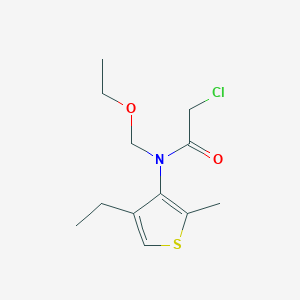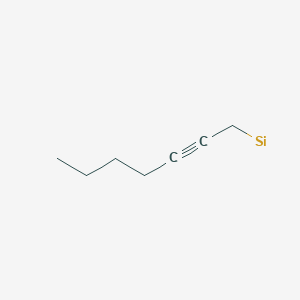
CID 78067457
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78067457” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 78067457 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents. For instance, certain compounds containing gem-difluoro groups have specific preparation methods that involve precise reaction conditions .
Industrial Production Methods: Industrial production methods for this compound would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions: CID 78067457 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on its chemical structure and the reagents used.
Common Reagents and Conditions: Common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The choice of reagents and conditions will determine the major products formed from these reactions.
Major Products Formed: The major products formed from the reactions of this compound will vary based on the type of reaction and the specific conditions used
Applications De Recherche Scientifique
CID 78067457 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. For example, advanced tandem mass spectrometry techniques are used to study the structural details of metabolites and lipids, which can include compounds like this compound . Additionally, it may have applications in the development of new pharmaceuticals, materials science, and biochemical research.
Mécanisme D'action
The mechanism of action of CID 78067457 involves its interaction with specific molecular targets and pathways. Understanding its mechanism of action requires detailed studies of its effects at the molecular level. For instance, certain compounds exert their effects by binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 78067457 can be identified using chemical databases and similarity search tools. These compounds may share structural features or functional groups with this compound .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications
Propriétés
Formule moléculaire |
C7H11Si |
|---|---|
Poids moléculaire |
123.25 g/mol |
InChI |
InChI=1S/C7H11Si/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |
Clé InChI |
GAXSBIUMSJKAQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
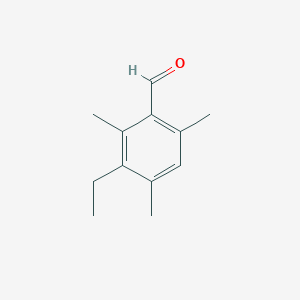
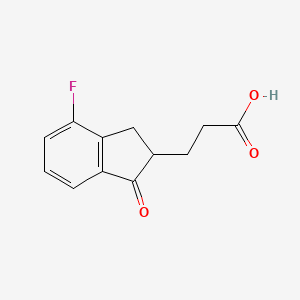
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
